Avanafil-13C5,15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

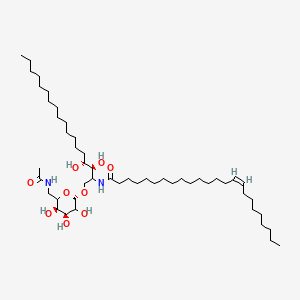

Avanafil-13C5,15N is a modified version of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor . It is used as a medication to treat erectile dysfunction in men . The 13C5 and 15N D2 designations refer to the fact that the compound has been isotopically labeled with carbon-13 and nitrogen-15, which can be used in research studies to track the compound’s metabolism and distribution in the body .

Synthesis Analysis

The synthesis of Avanafil-13C5,15N involves using cytosine as the starting material . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis .Molecular Structure Analysis

The molecular formula of Avanafil-13C5,15N is C18 [13C]5H24DClN6 [15N]O3 . The IUPAC name is 4- [ (3-chloro-4-methoxyphenyl)methylamino]-2- [ (2S)-2- [dideuterio (hydroxy) (1-13C)methyl] (2,3,4,5-13C4,1-15N)azolidin-1-yl]-N- (pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide .Chemical Reactions Analysis

The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil . The reaction product of Avanafil with M6 was prepared by synthesis and detected by UPLC at the same time as the peak of this impurity in Avanafil .Physical And Chemical Properties Analysis

The molecular weight of Avanafil-13C5,15N is 491.92 . The chemical structure of Avanafil-13C5,15N allows for isotopic labeling, which can be useful in research studies .作用机制

Avanafil enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Avanafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of Avanafil-13C5,15N can be achieved through a multi-step process involving the incorporation of carbon-13 and nitrogen-15 isotopes into the final product. The key steps involve the synthesis of intermediate compounds that contain the isotopes, which are then used in subsequent reactions to form the final product.", "Starting Materials": [ "13C-labeled benzene", "15N-labeled ammonia", "13C-labeled acetonitrile", "13C-labeled ethyl acetate", "13C-labeled pyridine", "13C-labeled 1,3-dimethylurea", "13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled benzene from 13C-labeled carbon source", "Step 2: Synthesis of 15N-labeled ammonia from 15N-labeled nitrogen source", "Step 3: Synthesis of 13C-labeled acetonitrile from 13C-labeled benzene and 13C-labeled methyl iodide", "Step 4: Synthesis of 13C-labeled ethyl acetate from 13C-labeled acetonitrile and 13C-labeled ethyl iodide", "Step 5: Synthesis of 13C-labeled pyridine from 13C-labeled acetonitrile and 13C-labeled formaldehyde", "Step 6: Synthesis of 13C-labeled 1,3-dimethylurea from 13C-labeled ethyl acetate and 13C-labeled urea", "Step 7: Synthesis of 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide from 13C-labeled pyridine and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 8: Synthesis of 13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide from 13C-labeled 1,3-dimethylurea and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 9: Incorporation of 13C and 15N isotopes into the final product through the use of labeled starting materials in the synthesis of intermediate compounds" ] } | |

CAS 编号 |

1276495-36-3 |

产品名称 |

Avanafil-13C5,15N |

分子式 |

C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |

分子量 |

489.91 |

同义词 |

(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)